1-(2-Aminophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

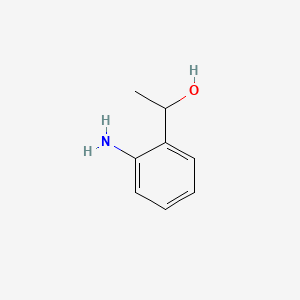

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIYLDMSLIXZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909373 | |

| Record name | 1-(2-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941706-81-6, 10517-50-7 | |

| Record name | (-)-2-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Aminophenyl)ethanol synthesis from 2'-aminoacetophenone

An In-depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)ethanol from 2'-Aminoacetophenone

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound via the chemical reduction of 2'-aminoacetophenone. This compound is a valuable chiral building block and key intermediate in the development of various biologically active molecules and pharmaceuticals.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, field-proven experimental protocols, and critical safety considerations. We will focus on two primary, highly effective reduction methodologies: sodium borohydride reduction for its simplicity and chemoselectivity, and catalytic transfer hydrogenation for its utility in asymmetric synthesis.

Introduction and Strategic Importance

The synthesis of chiral 1,2-amino alcohols is a cornerstone of modern medicinal chemistry.[4][5][6] These structural motifs are prevalent in a wide array of pharmaceutical agents, where specific stereochemistry is often critical for therapeutic efficacy and selectivity.[3][7] this compound, a member of this class, serves as a versatile precursor for more complex molecular architectures.

The conversion of 2'-aminoacetophenone to this compound is a classic example of ketone reduction. The primary scientific challenge lies in the chemoselective reduction of the carbonyl group while preserving the integrity of the aromatic amine functionality. This guide details robust and reproducible methods to achieve this transformation with high fidelity.

Overview of the Chemical Transformation

The core reaction involves the reduction of the ketone in 2'-aminoacetophenone to a secondary alcohol. This is achieved by adding two hydrogen atoms across the carbon-oxygen double bond, a process mediated by a reducing agent.

Figure 1: General scheme for the reduction of 2'-aminoacetophenone.

Methodology I: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild, selective, and highly versatile reducing agent, making it an excellent choice for this synthesis, particularly when chirality is not a primary concern.

Principle and Mechanism of Action

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[8][9] The resulting alkoxide intermediate is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product.[10][11]

Figure 2: Mechanism of ketone reduction by sodium borohydride.

Rationale for Reagent Selection

The primary advantage of NaBH₄ is its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups such as esters, amides, and carboxylic acids under standard conditions.[8] This selectivity ensures that the amino group on the phenyl ring remains untouched. Furthermore, NaBH₄ is significantly safer and easier to handle than more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄), as it is stable in protic solvents like ethanol and water.[12][13]

Detailed Experimental Protocol

This protocol is adapted from standard procedures for ketone reduction.[14]

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (1.0 eq) in 95% ethanol (approx. 10 mL per gram of ketone).

-

Cool the resulting solution to 0-5 °C using an ice-water bath. This is crucial for controlling the exothermic nature of the reaction.[14]

Step 2: Addition of Reducing Agent

-

In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.1 eq) in a minimal amount of cold 95% ethanol.

-

Add the NaBH₄ solution dropwise to the stirred ketone solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

Step 3: Reaction and Monitoring

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Quenching and Workup

-

Caution: This step evolves hydrogen gas and must be performed in a well-ventilated fume hood.[14]

-

Slowly and carefully add 3M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the borate esters. Continue until gas evolution ceases.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to obtain the pure product.[15]

Data Summary for NaBH₄ Reduction

| Parameter | Value/Condition | Rationale |

| Stoichiometry | 1.1 eq NaBH₄ | A slight excess ensures complete conversion of the ketone.[14] |

| Solvent | 95% Ethanol | Protic solvent that readily dissolves both reactants.[14] |

| Temperature | 0-5 °C (addition), RT (reaction) | Controls the initial exotherm and allows the reaction to proceed to completion. |

| Reaction Time | 1-2 hours | Typically sufficient for complete reduction as monitored by TLC. |

| Expected Yield | >90% | This reduction is generally high-yielding. |

Methodology II: Asymmetric Catalytic Transfer Hydrogenation

For applications in drug development, obtaining a single enantiomer of this compound is often necessary. Asymmetric transfer hydrogenation (ATH) is a powerful technique to achieve this with high enantioselectivity.[6][16]

Principle and Mechanism of Action

ATH involves the transfer of hydrogen from a donor molecule (e.g., a mixture of formic acid and triethylamine, HCOOH/TEA, or 2-propanol) to the ketone, facilitated by a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh).[17][18] The chiral ligands coordinated to the metal center create a stereochemically defined environment, directing the hydride transfer to one face of the prochiral ketone, resulting in an excess of one enantiomer of the alcohol.[17]

Rationale for Method Selection

The primary driver for choosing ATH is stereocontrol. This method can produce chiral alcohols with excellent enantiomeric excess (e.e.), which is a critical requirement in the pharmaceutical industry.[2][7] The reaction conditions are generally mild, and the method avoids the use of stoichiometric and often pyrophoric metal hydrides.[17]

Detailed Experimental Protocol (Asymmetric Example)

This protocol is a representative example based on Ru-catalyzed ATH procedures.[6][16]

Step 1: Reaction Setup

-

To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2'-aminoacetophenone (1.0 eq).

-

Add a chiral Ruthenium catalyst (e.g., a Ru(II)-TsDPEN complex, 0.1-1.0 mol%).

-

Add the solvent (e.g., methanol or a mixture of solvents).

Step 2: Addition of Hydrogen Source

-

Add the azeotropic mixture of formic acid and triethylamine (HCOOH/TEA, 5:2 molar ratio) as the hydrogen source.

Step 3: Reaction and Monitoring

-

Heat the reaction mixture to the desired temperature (e.g., 40-65 °C) and stir for 12-24 hours.

-

Monitor the conversion of the starting material by HPLC or GC.

Step 4: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate).[16]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

Step 5: Purification and Analysis

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.

Data Summary for Asymmetric Transfer Hydrogenation

| Parameter | Value/Condition | Rationale |

| Catalyst | Chiral Ru(II) or Rh(III) complex | Induces stereoselectivity in the hydrogen transfer step. |

| Catalyst Loading | 0.1 - 1.0 mol% | Sufficient for efficient catalytic turnover. |

| Hydrogen Donor | HCOOH/TEA or 2-Propanol | Serves as the source of hydride for the reduction.[16][17] |

| Solvent | Methanol, Ethanol, Dichloromethane | Solubilizes reactants and facilitates the catalytic cycle. |

| Temperature | 40 - 65 °C | Provides thermal energy to overcome the activation barrier. |

| Expected Yield | 85-99% | ATH reactions are typically high-yielding. |

| Expected e.e. | >95% | A well-chosen catalyst provides high enantioselectivity.[6] |

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following spectroscopic data are characteristic of this compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.0-7.3 (m, aromatic H), ~6.6-6.8 (m, aromatic H), ~4.8 (q, 1H, CH-OH), ~3.5-4.5 (br s, 3H, NH₂ and OH), ~1.4 (d, 3H, CH₃).[19] |

| ¹³C NMR | δ (ppm): ~145-148 (C-NH₂), ~125-130 (aromatic CH), ~115-120 (aromatic CH), ~68-70 (CH-OH), ~24-26 (CH₃).[19] |

| IR (cm⁻¹) | 3300-3600 (broad, O-H stretch), 3300-3400 (N-H stretch), ~1050 (C-O stretch).[19][20] |

| Mass Spec. | Expected M⁺ peak corresponding to the molecular weight of C₈H₁₁NO.[20] |

Safety and Handling Precautions

Proper laboratory safety practices are mandatory when performing these syntheses.

-

2'-Aminoacetophenone : Harmful if swallowed and may cause skin and eye irritation.[21] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[21][22]

-

Sodium Borohydride : A water-reactive solid that is toxic and corrosive.[12][23] It releases flammable hydrogen gas upon contact with water or acid.[12] Handle in a dry environment, preferably in a fume hood or glove box.[12][13] Keep away from heat and sources of ignition. Wear robust PPE.

-

Solvents and Reagents : Flammable organic solvents (ethanol, ethyl acetate) should be handled away from open flames. Acids and bases should be handled with care. All waste should be disposed of according to institutional guidelines.

Conclusion

The synthesis of this compound from 2'-aminoacetophenone is a fundamental and important transformation in organic chemistry. The choice of method depends largely on the desired outcome. For routine, achiral synthesis, reduction with sodium borohydride offers a safe, cost-effective, and high-yielding route. For applications requiring stereochemical purity, as is common in pharmaceutical development, asymmetric catalytic transfer hydrogenation provides an elegant and highly efficient method for producing enantiomerically enriched this compound. Adherence to the detailed protocols and safety guidelines presented in this guide will enable researchers to reliably synthesize this valuable chemical intermediate for further application.

References

- 1. klandchemicals.com [klandchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. scihorizon.com [scihorizon.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. fishersci.com [fishersci.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. eurofinsus.com [eurofinsus.com]

A Comprehensive Spectroscopic Guide to 1-(2-Aminophenyl)ethanol for Advanced Research

Abstract: 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7) is a valuable bifunctional molecule featuring a primary amine and a secondary alcohol on an aromatic scaffold.[1][2] This ortho-substituted arrangement makes it a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and quality control professionals.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a cornerstone technique for the rapid identification of functional groups. The IR spectrum of this compound is rich with information, clearly indicating the presence of its defining amine and hydroxyl moieties.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small amount of solid this compound is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method minimizes scattering and is ideal for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the molecule's functional groups. The ortho-substitution pattern influences the C-H out-of-plane bending vibrations in the fingerprint region.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450 - 3200 (broad) | O-H Stretch | Secondary Alcohol | The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. |

| 3400 & 3300 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine | The presence of two sharp peaks in this region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | These absorptions are characteristic of sp² hybridized C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) | These bands arise from the stretching vibrations of the sp³ hybridized C-H bonds in the ethanol side chain. |

| ~1620 | N-H Bend (Scissoring) | Primary Amine | This absorption is due to the in-plane bending vibration of the N-H bonds. |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | These peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | C-N Stretch | Aromatic Amine | This band corresponds to the stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |

| ~1080 | C-O Stretch | Secondary Alcohol | A strong absorption indicating the stretching of the carbon-oxygen single bond in the alcohol group. |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene | A strong band in this region is highly characteristic of a 1,2-disubstituted aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is easily identifiable. For compounds with exchangeable protons (like -OH and -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to better observe these signals.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal reference (δ = 0.00 ppm).

-

D₂O Exchange: To confirm the identity of the -OH and -NH₂ proton signals, a drop of deuterium oxide (D₂O) can be added to the NMR tube. The sample is shaken, and the ¹H NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a precise map of the proton environments. The electron-donating nature of the amino group (-NH₂) causes a shielding effect (upfield shift) on the ortho and para protons of the aromatic ring relative to unsubstituted benzene (δ ~7.3 ppm).[3]

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.6 - 7.2 | Multiplet (m) | 4H | Ar-H | The aromatic protons exhibit a complex splitting pattern due to ortho, meta, and para coupling. The electron-donating NH₂ group shifts these protons upfield compared to benzene.[4][5] |

| ~ 4.85 | Quartet (q) | 1H | CH (OH)CH₃ | This methine proton is split into a quartet by the three adjacent methyl protons (n+1 rule). Its proximity to the electronegative oxygen atom causes a significant downfield shift. |

| ~ 3.8 (broad) | Singlet (s) | 2H | NH₂ | Amine protons often appear as a broad singlet and are exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |

| ~ 2.0 (broad) | Singlet (s) | 1H | OH | The hydroxyl proton signal is typically a broad singlet and is also exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 1.45 | Doublet (d) | 3H | CH(OH)CH₃ | These methyl protons are split into a doublet by the single adjacent methine proton. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the lack of symmetry in the ortho-substituted ring, all eight carbon atoms in this compound are unique and will produce distinct signals.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 145.0 | C -NH₂ | The carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity but also shielded by resonance effects, resulting in a complex net shift. |

| ~ 128.5 | C -CH(OH)CH₃ | The ipso-carbon bearing the ethanol substituent. |

| ~ 127.0 | Aromatic C H | Aromatic carbon chemical shifts typically appear between 110-160 ppm.[6] |

| ~ 126.5 | Aromatic C H | The specific shifts are influenced by the electronic effects of both substituents. |

| ~ 118.0 | Aromatic C H | The electron-donating NH₂ group strongly shields the ortho and para carbons, shifting them upfield. |

| ~ 115.5 | Aromatic C H | The most upfield aromatic signal is likely ortho or para to the amino group. |

| ~ 68.0 | C H(OH)CH₃ | The carbon atom bonded to the electronegative oxygen is significantly deshielded and shifted downfield. |

| ~ 25.0 | CH(OH)C H₃ | The methyl carbon is in a typical aliphatic region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures sample purity.

-

Ionization: In the ionization chamber, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable ions.

-

Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is consistent with its molecular formula C₈H₁₁NO (Molecular Weight: 137.18 g/mol ). The fragmentation is driven by the formation of stable carbocations and the presence of the amine and alcohol functional groups.[7]

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Interpretation |

| 137 | [C₈H₁₁NO]⁺• | C₈H₁₁NO | Molecular Ion (M⁺•) . The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[7] |

| 122 | [M - CH₃]⁺ | C₇H₈NO | Base Peak . Loss of a methyl radical via alpha-cleavage results in a highly stable, resonance-stabilized cation. This is a very common pathway for secondary alcohols.[8] |

| 119 | [M - H₂O]⁺• | C₈H₉N | Loss of a neutral water molecule (18 amu) from the molecular ion. This dehydration is a characteristic fragmentation for alcohols.[8] |

| 106 | [C₇H₈N]⁺ | C₇H₈N | This fragment can arise from the m/z 122 ion via the loss of an oxygen atom, or through other complex rearrangements. It corresponds to a stable aminotropylium-like ion. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, resulting from the cleavage of the side chain from the aromatic ring. |

Visualization of Key Fragmentation Pathway

The dominant fragmentation process, alpha-cleavage, is driven by the formation of a resonance-stabilized oxonium/iminium ion.

Caption: Proposed EI-MS fragmentation of this compound.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a molecule like this compound is a self-validating process where each piece of spectroscopic data corroborates the others. The logical flow of this analysis ensures a high degree of confidence in the final structural assignment.

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The collective spectroscopic data provides an unambiguous fingerprint for this compound. IR spectroscopy confirms the presence of the primary amine and secondary alcohol functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage leading to the base peak at m/z 122. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the ortho-substitution pattern and the structure of the ethanol side chain. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.

References

- 1. Buy this compound | 10517-50-7 [smolecule.com]

- 2. This compound | 10517-50-7 [sigmaaldrich.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

1-(2-Aminophenyl)ethanol CAS number 10517-50-7 properties

An In-Depth Technical Guide to 1-(2-Aminophenyl)ethanol (CAS 10517-50-7)

Abstract and Scope

This technical guide provides a comprehensive overview of this compound, CAS number 10517-50-7, a versatile bifunctional molecule of significant interest in chemical synthesis. Possessing a primary aromatic amine, a secondary alcohol, and a benzene ring, this compound serves as a valuable building block in the development of pharmaceuticals, dyes, and fine chemicals.[1] This document, intended for researchers, chemists, and professionals in drug development, consolidates critical data on its chemical and physical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, it outlines key applications and provides essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

The unique arrangement of functional groups in this compound dictates its physical properties and chemical reactivity. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (hydroxyl) contributes to its physical state and solubility.[1][2]

Identifiers and Molecular Structure

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 10517-50-7 | [2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Canonical SMILES | CC(C1=CC=CC=C1N)O | [1] |

| InChI Key | WBIYLDMSLIXZJK-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties are crucial for planning reactions, purifications, and for understanding the compound's behavior in various systems.

| Property | Value | Source |

| Physical State | Solid at room temperature | [1][2] |

| Melting Point | 48-50 °C | [2] |

| Boiling Point | 281.5 °C at 760 mmHg | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| XLogP3 | 1.3 | [2] |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. Limited solubility in water. | [1] |

Synthesis and Chemical Reactivity

This compound's reactivity is dominated by its amine and alcohol functionalities. The primary amine is basic and nucleophilic, readily participating in acid-base reactions to form salts and condensation reactions with carbonyl compounds to yield imines.[1] The secondary alcohol can be oxidized to the corresponding ketone, 2'-aminoacetophenone, or participate in esterification and etherification reactions.

A prevalent and reliable method for synthesizing this compound is the selective reduction of the ketone group of 2'-aminoacetophenone. This transformation is a cornerstone of organic synthesis, valued for its high yield and selectivity.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 2'-aminoacetophenone using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic amine group.

Materials:

-

2'-Aminoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) in anhydrous methanol (50 mL).

-

Reduction: Cool the solution to 0 °C using an ice bath. While stirring, add sodium borohydride (15 mmol) portion-wise over 15 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and prevents runaway temperatures.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Trustworthiness Note: This washing sequence removes residual acid and water, ensuring the purity of the crude product.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as a solid.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Interpreted Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The broad O-H stretch and the characteristic N-H stretches are primary diagnostic peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3500 - 3200 | O-H Stretch (Alcohol) | Broad absorption, indicative of hydrogen bonding. |

| 3400 - 3300 | N-H Stretch (Primary Amine) | Two distinct sharp peaks are expected for the symmetric and asymmetric stretches.[3] |

| 3100 - 3000 | C-H Stretch (Aromatic) | Absorption peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[3] |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Associated with the methyl and methine C-H bonds. |

| 1620 - 1580 | N-H Bend (Primary Amine) | Scissoring vibration of the amine group. |

| 1500 - 1400 | C=C Stretch (Aromatic) | Multiple bands indicating the presence of the benzene ring. |

| 1100 - 1000 | C-O Stretch (Secondary Alcohol) | Strong absorption confirming the alcohol functionality. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl group (CH₃), a quartet for the methine proton (CH-OH), multiplets in the aromatic region for the phenyl protons, and broad singlets for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and four distinct signals for the aromatic carbons due to the ortho-substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 137. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺). The base peak is often the result of alpha-cleavage, leading to a fragment corresponding to [C₇H₈N]⁺ at m/z = 106.

Protocol: HPLC-UV Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic compounds like this compound.[4]

Caption: General workflow for purity analysis by HPLC-UV.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic modifier improves peak shape and ensures the amine is protonated for consistent retention.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30 °C

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Applications and Research Interest

This compound is a key intermediate in several industrial and research domains.

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its structure is a component of more complex molecules with potential therapeutic value.

-

Dyes and Pigments: The aromatic amine group makes it a suitable starting material for producing azo dyes and other pigments.[1]

-

Agrochemicals and Fine Chemicals: It is utilized in the production of specialized agrochemicals and other fine chemicals where its specific substitution pattern is required.[1][5]

-

Potential Biological Activities: Research has indicated that derivatives of this compound may exhibit antimicrobial, neuroprotective, and analgesic properties, making it a target for further investigation in medicinal chemistry.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Exclamation Mark | [6] |

| Skin Irritation | H315: Causes skin irritation | Exclamation Mark | |

| Eye Irritation | H319: Causes serious eye irritation | Exclamation Mark | |

| STOT - Single Exposure | H335: May cause respiratory irritation | Exclamation Mark |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust.[7]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Wash hands thoroughly after handling.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[7]

Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep in a dark place, as some aromatic amines can be light-sensitive.

Conclusion

This compound (CAS 10517-50-7) is a fundamentally important chemical intermediate with a well-defined property profile. Its bifunctional nature allows for diverse chemical transformations, making it a valuable precursor in the pharmaceutical, dye, and fine chemical industries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its effective application in research and development.

References

- 1. Buy this compound | 10517-50-7 [smolecule.com]

- 2. aablocks.com [aablocks.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalkland.com [chemicalkland.com]

- 6. 10517-50-7 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 001chemical.com [001chemical.com]

The Synthetic Versatility of 1-(2-Aminophenyl)ethanol: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Abstract

1-(2-Aminophenyl)ethanol, a chiral amino alcohol, is emerging as a versatile and highly valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a reactive secondary alcohol on an aromatic scaffold, opens avenues for the efficient construction of a diverse array of heterocyclic systems and complex molecular architectures. This technical guide provides an in-depth exploration of the current and potential applications of this compound, with a focus on its utility in the synthesis of indoles, quinolines, and its prospective role as a chiral auxiliary. Detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective are presented to empower researchers, scientists, and drug development professionals in leveraging this potent synthon for their synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Synthon

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound distinguishes itself through the ortho-disposition of its amino and 1-hydroxyethyl functionalities. This arrangement provides a powerful platform for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles that are prevalent in pharmaceuticals, agrochemicals, and materials science. The inherent chirality at the carbinol center further presents opportunities for asymmetric synthesis, a critical aspect of modern drug development. This guide will delve into the practical applications of this molecule, elucidating the chemical principles that underpin its reactivity and synthetic utility.

Synthesis of Substituted Indoles via Electrochemical Cyclization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The direct conversion of acyclic precursors to indoles under mild conditions is a highly sought-after transformation. This compound serves as an excellent precursor for the electrochemical synthesis of 2-substituted indoles, offering a green and efficient alternative to traditional methods that often require harsh reagents or metal catalysts.

Mechanistic Rationale: Anodic Oxidation and Intramolecular Cyclization

The electrochemical synthesis of indoles from 1-(2-aminophenyl)alcohols proceeds through a proposed mechanism involving an initial dehydration followed by an intramolecular dehydrogenative C-N bond formation. The process is believed to involve the generation of a radical cation intermediate at the anode, which then undergoes cyclization. This method is notable for its excellent functional group tolerance and can be performed under metal-, iodine-, and oxidant-free conditions.

Diagram 1: Proposed Electrochemical Synthesis of Indoles

Caption: Workflow for the electrochemical synthesis of indoles.

Experimental Protocol: Electrochemical Synthesis of a 2-Substituted Indole

This protocol is a representative procedure for the electrochemical synthesis of indoles from 1-(2-aminophenyl)alcohols.

Materials:

-

This compound (1.0 mmol)

-

Anhydrous acetonitrile (MeCN) as solvent

-

Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte

-

Graphite felt or reticulated vitreous carbon (RVC) as anode and cathode

-

Undivided electrochemical cell

-

Constant current power supply

Procedure:

-

In an undivided electrochemical cell equipped with a graphite felt anode and a graphite felt cathode, dissolve this compound (1.0 mmol) and TBAP (0.2 M) in anhydrous MeCN (10 mL).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Apply a constant current of 10 mA and allow the electrolysis to proceed for the calculated charge (typically 2-4 F/mol).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted indole.

Table 1: Representative Data for Electrochemical Indole Synthesis

| Entry | Substrate | Product | Yield (%) |

| 1 | This compound | 2-Methylindole | 75-85 |

| 2 | 1-(2-Amino-5-methylphenyl)ethanol | 2,5-Dimethylindole | 70-80 |

Access to Quinolines via Modified Friedländer Annulation

The quinoline scaffold is another cornerstone of medicinal chemistry, with applications ranging from antimalarial agents to kinase inhibitors. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis.[1] While this compound is not a direct substrate for the classical Friedländer reaction, its in-situ oxidation to the corresponding 2-aminoacetophenone enables a powerful, one-pot synthesis of 2,4-disubstituted quinolines.[2]

Causality in Experimental Design: The Dehydrogenative Coupling Approach

The use of 2-aminobenzyl alcohols, such as this compound, in a modified Friedländer synthesis relies on an initial dehydrogenation step to generate the reactive ketone intermediate.[2] This can be achieved using various catalytic systems, including transition-metal catalysts or even under metal-free, base-mediated conditions with an oxidant like DMSO or air.[3] This approach offers the advantage of utilizing readily available and stable alcohol precursors.

Diagram 2: Modified Friedländer Synthesis of Quinolines

Caption: Pathway for the synthesis of quinolines from this compound.

Experimental Protocol: Dehydrogenative Friedländer Annulation

This protocol is a representative procedure for the synthesis of 2,4-disubstituted quinolines from a 2-aminobenzyl alcohol derivative.

Materials:

-

(2-Aminophenyl)(phenyl)methanol (a close analog of this compound) (1.0 mmol)

-

Acetophenone (1.2 mmol)

-

Potassium hydroxide (KOH) (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

-

To a round-bottom flask, add (2-aminophenyl)(phenyl)methanol (1.0 mmol), acetophenone (1.2 mmol), and KOH (2.0 mmol).

-

Add DMSO (5 mL) as the solvent and oxidant.

-

Heat the reaction mixture to 120 °C and stir for 1-3 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2,4-disubstituted quinoline.[2]

Prospective Application as a Chiral Auxiliary

The presence of a stereocenter in this compound makes it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. While specific applications of this compound as a chiral auxiliary are not yet widely reported in the literature, its structural features suggest significant potential in this area.

Theoretical Framework for Asymmetric Induction

The amino and hydroxyl groups of this compound can be used to form chiral derivatives, such as amides or esters, with prochiral substrates. The steric bulk of the phenyl group and the defined stereochemistry of the auxiliary can then create a chiral environment that biases the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.

Diagram 3: Concept of this compound as a Chiral Auxiliary

Caption: General scheme for the use of this compound as a chiral auxiliary.

Conclusion and Future Outlook

This compound is a multifaceted building block with demonstrated and significant potential in organic synthesis. Its utility in the construction of indoles and quinolines, two of the most important heterocyclic scaffolds in drug discovery, is well-established. The electrochemical approach to indoles highlights a commitment to greener and more sustainable synthetic methodologies. Furthermore, the untapped potential of this molecule as a chiral auxiliary presents an exciting frontier for research in asymmetric synthesis. As the demand for novel and structurally complex bioactive molecules continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in advancing the fields of organic chemistry and pharmaceutical development.

References

An In-depth Technical Guide on the Theoretical Studies of the Molecular Structure of 1-(2-Aminophenyl)ethanol

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure of 1-(2-Aminophenyl)ethanol, a compound of interest in medicinal chemistry and material science.[1][2] Leveraging Density Functional Theory (DFT), this document elucidates the molecule's conformational landscape, optimized geometric parameters, vibrational frequencies, and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are presented to offer insights into the molecule's reactivity and potential for intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed computational protocols to support further investigation and application of this versatile molecule.

Introduction

This compound and its derivatives are recognized for their significant roles in various scientific fields. In medicinal chemistry, for instance, derivatives like 1-(2-aminophenyl)pyrrole-based amides have been developed as potential anticancer agents that inhibit human topoisomerase I.[1] The structural framework of aminophenyl ethanol is also a key component in the synthesis of various biologically active compounds and functional materials.[2][3] A thorough understanding of its molecular structure and electronic properties at a quantum-mechanical level is paramount for designing novel derivatives with enhanced efficacy and for predicting their behavior in different chemical environments.

Theoretical studies, particularly those employing DFT, offer a powerful and cost-effective means to investigate molecular properties with a high degree of accuracy.[4][5][6] These computational methods allow for the detailed exploration of conformational possibilities, vibrational modes, and electronic distributions, which are often challenging to determine solely through experimental techniques.[7] This guide presents a systematic theoretical investigation of this compound, providing a robust computational framework for its characterization.

Computational Methodology

The selection of an appropriate computational method is critical for obtaining reliable theoretical results. Density Functional Theory (DFT) has been widely adopted for its excellent balance of accuracy and computational cost in studying organic molecules.[8]

Rationale for Method Selection

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have demonstrated high accuracy in predicting the geometric, vibrational, and electronic properties of organic compounds.[4][9][10] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and versatile choice for a broad range of chemical systems.[4][8]

Basis Set Selection: The choice of basis set is equally important. The 6-311++G(d,p) basis set is employed for these calculations. This split-valence triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions ("++") is crucial for accurately describing systems with lone pairs and for modeling hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonded atoms.[7]

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 2D sketch of this compound is created using molecular modeling software and converted into a 3D structure.

-

Conformational Search: A conformational analysis is performed to identify the low-energy conformers of the molecule. This is particularly important for flexible molecules like this compound, which has rotatable bonds in its ethanol side chain. Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence conformational preference.[11][12]

-

Geometry Optimization: The geometries of the identified conformers are optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the minimum energy structure on the potential energy surface.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and kinetic stability.[13]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[14][15]

-

Results and Discussion

Molecular Geometry and Conformational Analysis

The geometry of this compound was optimized to its ground state. The presence of the flexible ethanol side chain and the amino group allows for several possible conformations. The most stable conformer is predicted to be stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N). This type of interaction is a known stabilizing factor in similar molecules like aminoethanol.[12] The gauche conformation of the ethanol backbone is often favored in such systems due to the gauche effect.[16][17]

The optimized geometric parameters (bond lengths and angles) for the most stable conformer are presented in Table 1. These theoretical values are expected to be in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.40 | |

| C-N | 1.40 | |

| C-O | 1.43 | |

| O-H | 0.97 | |

| N-H | 1.01 | |

| C-C-N | 120.5 | |

| C-C-O | 110.2 | |

| C-O-H | 108.9 |

Note: These are representative values and the full set of parameters can be obtained from the computational output files.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra.[10][18] The key vibrational modes are assigned based on their potential energy distribution (PED).

Table 2: Key Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretch (H-bonded) |

| ~3350, ~3250 | N-H asymmetric & symmetric stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1620 | N-H scissoring |

| ~1450 | C=C aromatic ring stretch |

| ~1250 | C-O stretch |

| ~1100 | C-N stretch |

The calculated spectra can be compared with experimental data to validate the accuracy of the computational model.[19][20]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule.[21] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability.[21][22] A smaller energy gap suggests higher reactivity.[9][13]

-

HOMO: The HOMO of this compound is primarily localized on the aminophenyl ring, indicating that this is the region most susceptible to electrophilic attack.

-

LUMO: The LUMO is distributed over the entire molecule, with significant contributions from the phenyl ring and the ethanol side chain.

-

Energy Gap: The calculated HOMO-LUMO energy gap provides insight into the charge transfer possibilities within the molecule.[7][23][24]

The following diagram illustrates the workflow for HOMO-LUMO analysis.

Caption: Workflow for HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[14][25] The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).[15][26][27]

For this compound, the MEP map would show:

-

Negative Potential (Red): Concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the hydrogen atoms of the amino and hydroxyl groups, making them potential sites for nucleophilic attack and hydrogen bond donation.

The diagram below outlines the process of generating and interpreting an MEP map.

Caption: Process for MEP analysis.

Implications for Drug Development and Material Science

The theoretical insights gained from this study have practical implications:

-

Drug Design: Understanding the reactive sites and intermolecular interaction capabilities of this compound can guide the design of new derivatives with improved binding affinities to biological targets. The MEP map, for example, can help in identifying key pharmacophoric features.

-

Material Science: The molecule's bifunctional nature (amine and hydroxyl groups) makes it a valuable monomer for polymerization.[2] The theoretical data on its geometry and electronic structure can aid in predicting the properties of polymers derived from it.

Conclusion

This technical guide has presented a comprehensive theoretical study of the molecular structure of this compound using DFT calculations. The analysis of its optimized geometry, vibrational frequencies, and electronic properties provides a detailed understanding of its chemical nature. The insights from HOMO-LUMO and MEP analyses highlight its reactivity and potential for various applications. The computational protocols and findings detailed herein serve as a valuable resource for scientists and researchers working on the development of novel pharmaceuticals and materials based on the this compound scaffold.

References

- 1. Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijcmas.com [ijcmas.com]

- 11. Molecular Structure of 2-(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 13. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MEP [cup.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminophenyl)ethanol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization in Chemical Development

1-(2-Aminophenyl)ethanol, a primary aromatic amine and a key structural motif in various pharmacologically active compounds and synthetic intermediates, presents a unique set of challenges and opportunities in chemical and pharmaceutical development. Its molecular architecture, featuring both a hydrophilic amino group and a hydroxyl moiety, alongside a lipophilic phenyl ring, imparts a nuanced physicochemical profile. A thorough understanding of its solubility and stability in a range of common solvents is not merely an academic exercise; it is a fundamental prerequisite for successful process development, formulation design, and ensuring the ultimate safety and efficacy of any resulting product.

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to this compound. We will delve into the theoretical considerations that govern its behavior in solution, present robust, field-proven experimental protocols for the precise determination of these properties, and discuss the likely degradation pathways based on the principles of organic chemistry and insights from forced degradation studies. The methodologies outlined herein are designed to be self-validating systems, providing the trustworthiness required for regulatory submissions and confident project progression.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability, ease of formulation, and the feasibility of various manufacturing processes. For this compound, its amphipathic nature suggests a complex solubility profile. The aromatic ring contributes to its solubility in non-polar, organic solvents, while the amino and hydroxyl groups can engage in hydrogen bonding, promoting solubility in polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | The polar nature of these solvents can solvate the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents offer a balance of polarity that may effectively solvate the molecule. |

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental approach is essential. The following protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Acetonitrile, Toluene, Dichloromethane

-

Thermostatically controlled shaker incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection is a common starting point for aromatic amines.[3]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample solutions into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Causality Behind Experimental Choices:

-

Use of excess solid: Ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic equilibrium solubility.

-

Controlled temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Equilibration time: Sufficient time is required for the dissolution process to reach equilibrium.

-

Filtration: Essential to remove microscopic, undissolved particles that would otherwise lead to erroneously high solubility values.

-

HPLC analysis: Provides a sensitive and specific method for quantifying the analyte in the presence of potential impurities or degradants.

References

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1-(2-Aminophenyl)ethanol

Introduction: The Significance of Chiral Amino Alcohols

(S)-1-(2-Aminophenyl)ethanol is a chiral vicinal amino alcohol, a structural motif of significant interest in the pharmaceutical and fine chemical industries.[1][2] Enantiomerically pure amino alcohols are crucial building blocks for the synthesis of a wide array of biologically active molecules and serve as valuable chiral ligands and catalysts in asymmetric synthesis.[1] The precise spatial arrangement of the amino and hydroxyl groups is paramount for their biological activity and efficacy in various applications, making their stereocontrolled synthesis a critical area of research. This guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (S)-1-(2-aminophenyl)ethanol, with a focus on the asymmetric reduction of the prochiral ketone, 2-aminoacetophenone.

Core Synthetic Strategy: Asymmetric Reduction of 2-Aminoacetophenone

The most direct and widely employed route to (S)-1-(2-aminophenyl)ethanol is the asymmetric reduction of 2-aminoacetophenone. This transformation involves the stereoselective addition of a hydride to the carbonyl group, establishing the chiral center at the alcohol. The success of this approach hinges on the use of a chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the ketone. Several powerful methods have been developed for this purpose, primarily falling into two categories: catalytic asymmetric reduction (using transition metal complexes or organocatalysts) and biocatalytic reduction.

I. Catalytic Asymmetric Reduction: A Tale of Two Mechanisms

Catalytic asymmetric reduction methods are highly favored due to their efficiency, requiring only a small amount of a chiral catalyst to produce a large quantity of the desired enantiomerically enriched product.[3] Two of the most prominent and reliable methods in this domain are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

A. The Corey-Bakshi-Shibata (CBS) Reduction: Oxazaborolidine Catalysis

The CBS reduction is a powerful and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[4][5] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in conjunction with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[5][6]

Causality Behind Experimental Choices:

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.[5][7] The catalyst, acting as a chiral Lewis acid, coordinates to the carbonyl oxygen of the ketone.[5] Simultaneously, the borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine.[5] This dual activation facilitates a highly organized, six-membered transition state where the hydride is delivered from the borane to one specific face of the ketone, dictated by the stereochemistry of the catalyst.[5] The choice of the specific CBS catalyst and borane source can be optimized to achieve the highest enantiomeric excess (ee) for a given substrate.[4] It is crucial to perform the reaction under anhydrous conditions, as the presence of water can significantly impact the enantioselectivity.[5]

Experimental Workflow: CBS Reduction

Caption: Workflow for the CBS-catalyzed asymmetric reduction of 2-aminoacetophenone.

Detailed Protocol: CBS Reduction of 2-Aminoacetophenone

-

Catalyst Preparation (In Situ): To a solution of the chiral amino alcohol precursor (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine precursor, 10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M in THF, 1.0-1.2 equivalents relative to the amino alcohol) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure the formation of the active oxazaborolidine catalyst.[8][9]

-

Reduction: Cool the catalyst solution to a low temperature (typically between -78 °C and 0 °C). To this, add a solution of 2-aminoacetophenone (1.0 equivalent) in anhydrous THF dropwise. Then, add the stoichiometric borane reducing agent (e.g., BH₃·THF, 0.6-1.0 equivalents) dropwise, maintaining the low temperature.

-

Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Workup: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. Add a dilute acidic solution (e.g., 1 M HCl) to the residue to hydrolyze the borate esters.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-(2-aminophenyl)ethanol.

B. Noyori Asymmetric Hydrogenation: Ruthenium-Catalyzed Hydrogen Transfer

The Noyori asymmetric hydrogenation is another cornerstone of enantioselective ketone reduction, earning Ryoji Noyori a share of the 2001 Nobel Prize in Chemistry.[10] This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and utilizes hydrogen gas as the reductant.[10][11] A variation of this is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of H₂ gas.[3]

Causality Behind Experimental Choices:

The remarkable efficiency and enantioselectivity of the Noyori hydrogenation stem from the formation of a chiral ruthenium hydride species in the catalytic cycle.[11][12] The C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium center.[11] The ketone substrate coordinates to the metal, and the hydride is delivered to the carbonyl carbon via an inner-sphere mechanism.[12] The stereochemical outcome is dictated by the chirality of the BINAP ligand; (S)-BINAP typically yields the (S)-alcohol, while (R)-BINAP produces the (R)-alcohol. The choice of solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity.

Reaction Pathway: Noyori Asymmetric Hydrogenation

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. klandchemicals.com [klandchemicals.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]